![molecular formula C₅₅H₁₀₉N₃₁O₁₂ B612522 H-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-OH CAS No. 253141-50-3](/img/structure/B612522.png)
H-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-OH
Overview
Description
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain attached to insoluble polymer beads .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy can be used to determine the three-dimensional structure of peptides .Chemical Reactions Analysis
Peptides can undergo various chemical reactions, most of which involve the peptide bonds. These reactions can lead to the formation or cleavage of peptide bonds, modifications of the side chains of the amino acids, or changes in the overall conformation of the peptide .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide, such as its solubility, stability, and reactivity, depend on the properties of the individual amino acids it contains and the overall structure of the peptide .Scientific Research Applications
Application in Automated High-Performance Liquid Chromatographic Separation
H-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-OH, as a part of the DL-amino acids family, can be separated using automated precolumn derivatization of mixtures with o-phthaldialdehyde and N-isobutyryl-L(or D)-cysteine. This method, applied to food samples, shows potential in analyzing complex amino acid compositions, including detecting D-amino acids in foodstuffs like orange juice concentrate, soy sauce, and gelatine total hydrolysate (Brückner, Wittner, & Godel, 1991).
Enhancement of Transfection Efficiency
The peptide sequence, which includes elements like Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg, has been used to enhance transfection. The incorporation of this peptide in a DNA/peptide/lipid (DPL) complex significantly improves transfection efficiency in various cell lines compared to conventional DNA/lipid complexes. This approach shows promise for enhancing cellular uptake of transgenes, both in vitro and in vivo, which can be pivotal in gene therapy applications (Moon et al., 2007).
Role in Growth Hormone-Releasing Factor
A peptide with a similar sequence to H-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-OH has been identified as a growth hormone-releasing factor from a human pancreatic tumor. This peptide has a significant role in stimulating the secretion of growth hormone, which has implications in understanding the hormonal regulation of growth and metabolism (Guillemin et al., 1982).
Use in Peptide Synthesis and Structural Studies
The structure and properties of such peptides are crucial in peptide synthesis and enzymatic studies. For instance, understanding the kinetic and binding properties of enzymes that interact with these peptides can shed light on biochemical pathways and aid in the development of enzyme inhibitors or pharmaceutical agents (Yamaoka et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
The study of peptides is a rapidly advancing field with many potential applications in medicine, biotechnology, and other areas. Future research will likely focus on understanding the functions of peptides in greater detail, developing new methods for peptide synthesis and analysis, and exploring the therapeutic potential of peptides .
properties
IUPAC Name |
2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H109N31O12/c56-21-3-1-11-31(79-41(89)30(78-40(88)29-58)13-5-23-72-50(60)61)42(90)80-32(12-2-4-22-57)43(91)81-33(14-6-24-73-51(62)63)44(92)82-35(16-8-26-75-53(66)67)46(94)85-37(19-20-39(59)87)48(96)84-34(15-7-25-74-52(64)65)45(93)83-36(17-9-27-76-54(68)69)47(95)86-38(49(97)98)18-10-28-77-55(70)71/h30-38H,1-29,56-58H2,(H2,59,87)(H,78,88)(H,79,89)(H,80,90)(H,81,91)(H,82,92)(H,83,93)(H,84,96)(H,85,94)(H,86,95)(H,97,98)(H4,60,61,72)(H4,62,63,73)(H4,64,65,74)(H4,66,67,75)(H4,68,69,76)(H4,70,71,77) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFGTSYBZVRLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H109N31O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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